molecular formula C10H7Cl4NO2 B14521457 2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate CAS No. 62603-98-9

2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate

Cat. No.: B14521457
CAS No.: 62603-98-9
M. Wt: 315.0 g/mol
InChI Key: UQLCMCWXRKBEBE-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate typically involves the reaction of 2,3,3-Trichloroprop-2-en-1-ol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A carbamate ester used as a fungicide.

    2,3,3-Trichloro-2-propen-1-yl (4-chlorophenyl)carbamate: A structurally similar compound with different substitution patterns.

Uniqueness

2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate is unique due to its specific substitution pattern and reactivity. This makes it suitable for applications where other similar compounds may not be effective.

Properties

CAS No.

62603-98-9

Molecular Formula

C10H7Cl4NO2

Molecular Weight

315.0 g/mol

IUPAC Name

2,3,3-trichloroprop-2-enyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C10H7Cl4NO2/c11-6-3-1-2-4-8(6)15-10(16)17-5-7(12)9(13)14/h1-4H,5H2,(H,15,16)

InChI Key

UQLCMCWXRKBEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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